![molecular formula C16H16N2O3 B2906878 (3-Methoxyphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 2034400-53-6](/img/structure/B2906878.png)
(3-Methoxyphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Description
Scientific Research Applications
Antimicrobial Agents
Azetidinones, also known as β-lactams, are renowned for their antimicrobial properties. They form the backbone of many antibiotic drugs, such as penicillins and cephalosporins .
Anti-inflammatory Medications
These compounds have been shown to possess anti-inflammatory activities, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Anticonvulsant Properties
Some azetidinone derivatives exhibit anticonvulsant effects, suggesting potential use in managing seizure disorders .
Anti-HIV Activity
Research has indicated that certain β-lactams may have applications in the treatment or prevention of HIV infection .
Antidiabetic Effects
There is evidence that azetidinone derivatives can be used in the development of new antidiabetic medications .
Antitubercular Activity
Given their broad pharmacological profile, azetidinones could also be explored for their efficacy against tuberculosis .
properties
IUPAC Name |
(3-methoxyphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-13-5-2-4-12(8-13)16(19)18-10-15(11-18)21-14-6-3-7-17-9-14/h2-9,15H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYOEYOZJOXIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone |
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